5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide
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Overview
Description
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide is a chemical compound known for its significant biological activity. It is also referred to as Lefamulin hydrobromide and has been approved by the US Food and Drug Administration for the treatment of community-acquired bacterial pneumonia. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed: The major products formed from these reactions include phenoxy acids, reduced derivatives, and various substituted phenol derivatives.
Scientific Research Applications
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Medicine: As an antibiotic, it is used to treat bacterial infections, particularly community-acquired bacterial pneumonia.
Industry: The compound is utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and ultimately leading to bacterial cell death.
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Compared to other similar compounds, 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide stands out due to its unique combination of a pyrrolidine ring and a chlorinated phenol group. This structural uniqueness contributes to its specific biological activity and therapeutic potential .
Properties
IUPAC Name |
5-chloro-4-methyl-2-pyrrolidin-3-ylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.BrH/c1-7-4-9(8-2-3-13-6-8)11(14)5-10(7)12;/h4-5,8,13-14H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSWXQWTKTVQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)C2CCNC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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